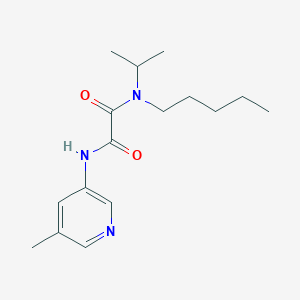![molecular formula C14H15N5S B6974890 N-[(6-aminopyridin-3-yl)methyl]-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B6974890.png)
N-[(6-aminopyridin-3-yl)methyl]-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-aminopyridin-3-yl)methyl]-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with an aminopyridinyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-aminopyridin-3-yl)methyl]-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine ring.
Substitution with Aminopyridinyl Group: The thienopyrimidine core is then reacted with a suitable aminopyridinyl derivative to introduce the aminopyridinyl group at the desired position.
Methylation: The final step involves the methylation of the compound to achieve the desired N,6-dimethyl substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(6-aminopyridin-3-yl)methyl]-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thienopyrimidine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
N-[(6-aminopyridin-3-yl)methyl]-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[(6-aminopyridin-3-yl)methyl]-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit kinase activity, thereby affecting signal transduction pathways involved in cell growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
N-(6-aminopyridin-3-yl)-N-(2-cyclopentylethyl)-4-methyl-benzene-1,3-diamine: This compound shares a similar aminopyridinyl group but differs in its core structure.
N-(4-(6-aminopyridin-3-yl)piperazine-1-carbonyl)-4-methylbenzamide: Another compound with a similar aminopyridinyl group but with a different core and additional functional groups.
Uniqueness
N-[(6-aminopyridin-3-yl)methyl]-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine is unique due to its thienopyrimidine core, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
N-[(6-aminopyridin-3-yl)methyl]-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5S/c1-9-5-11-13(17-8-18-14(11)20-9)19(2)7-10-3-4-12(15)16-6-10/h3-6,8H,7H2,1-2H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCWSEWVUDLGGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)N(C)CC3=CN=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-hydroxy-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B6974807.png)
![Tert-butyl 1-(3-hydroxypyridine-2-carbonyl)-1,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6974816.png)
![N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-6-propan-2-ylpyridine-3-carboxamide](/img/structure/B6974821.png)
![(3-Hydroxypiperidin-1-yl)-[2-[(2-methyl-1,2,4-triazol-3-yl)methylamino]phenyl]methanone](/img/structure/B6974833.png)
![5-acetyl-N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]thiophene-2-carboxamide](/img/structure/B6974838.png)
![tert-butyl (2R)-2-[(5-propan-2-yl-1H-pyrazol-3-yl)carbamoyl]azetidine-1-carboxylate](/img/structure/B6974844.png)
![N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-3-(oxolan-3-yl)benzamide](/img/structure/B6974855.png)
![N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B6974860.png)
![N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-6-propan-2-ylpyridine-3-carboxamide](/img/structure/B6974863.png)
![5-[1-(4-Fluorophenyl)cyclobutyl]-3-(3-methylimidazol-4-yl)-1,2,4-oxadiazole](/img/structure/B6974871.png)
![tert-butyl (2R)-2-[(5-methoxycarbonylthiophen-2-yl)carbamoyl]azetidine-1-carboxylate](/img/structure/B6974878.png)


![5-(5-bromopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B6974886.png)
